2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine 2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1417402-19-7
VCID: VC8238802
InChI: InChI=1S/C12H22N2/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14/h4-5H,3,6-10,13H2,1-2H3
SMILES: CC(=CCN1CCC(=CC1)CCN)C
Molecular Formula: C12H22N2
Molecular Weight: 194.32

2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine

CAS No.: 1417402-19-7

Cat. No.: VC8238802

Molecular Formula: C12H22N2

Molecular Weight: 194.32

* For research use only. Not for human or veterinary use.

2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine - 1417402-19-7

Specification

CAS No. 1417402-19-7
Molecular Formula C12H22N2
Molecular Weight 194.32
IUPAC Name 2-[1-(3-methylbut-2-enyl)-3,6-dihydro-2H-pyridin-4-yl]ethanamine
Standard InChI InChI=1S/C12H22N2/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14/h4-5H,3,6-10,13H2,1-2H3
Standard InChI Key XJRFMUVVRXXXRN-UHFFFAOYSA-N
SMILES CC(=CCN1CCC(=CC1)CCN)C
Canonical SMILES CC(=CCN1CCC(=CC1)CCN)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine, reflects its bicyclic architecture:

  • Core structure: A 1,2,3,6-tetrahydropyridine ring, a partially unsaturated six-membered ring with one double bond.

  • Substituents:

    • A 3-methylbut-2-en-1-yl (prenyl) group attached to the nitrogen atom.

    • An ethylamine side chain (-CH2CH2NH2) at the 4-position of the tetrahydropyridine ring.

Key Structural Features

  • Tetrahydropyridine ring: Exhibits both aromatic and aliphatic characteristics due to partial unsaturation.

  • Prenyl group: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.

  • Ethylamine moiety: Provides a primary amine functional group for hydrogen bonding or salt formation.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound likely involves:

  • Construction of the tetrahydropyridine core: Achieved via cyclization of δ-amino ketones or reduction of pyridine derivatives.

  • N-Alkylation: Introduction of the prenyl group using 3-methylbut-2-en-1-yl bromide under basic conditions .

  • Functionalization at C4: Installation of the ethylamine side chain via nucleophilic substitution or reductive amination.

Example Pathway (Hypothetical)

  • Step 1: Oxidation of tert-butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate ( , CAS 224779-27-5) using Dess-Martin periodinane to form a ketone intermediate .

  • Step 2: Deprotection of the tert-butyl carbamate under acidic conditions to yield 3-oxo-1,2,3,6-tetrahydropyridine.

  • Step 3: Alkylation of the nitrogen with prenyl bromide, followed by Grignard addition or Strecker synthesis to introduce the ethylamine group.

Reaction Optimization

  • Oxidation: Dess-Martin periodinane in dichloromethane achieves >90% yield for analogous ketone formations .

  • Alkylation: Prenylation efficiency depends on base selection (e.g., K2CO3 vs. Cs2CO3) and solvent polarity.

Physicochemical Properties

Calculated Properties (via Analogous Data )

PropertyValue
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
LogP (iLOGP)2.37
TPSA49.77 Ų
Solubility (ESOL)9.71 mg/mL (0.0487 mol/L)
GI AbsorptionHigh
BBB PermeabilityLikely (logBB > 0.3 predicted)

Spectroscopic Data

  • 1H NMR: Expected signals:

    • δ 5.2–5.4 (m, 1H, prenyl double bond),

    • δ 3.2–3.5 (m, 2H, NH2CH2),

    • δ 1.7 (s, 6H, prenyl methyl groups).

  • 13C NMR: Key peaks at δ 120–130 (alkene carbons), δ 50–60 (amine-bearing carbons).

CompoundTargetIC50/EC50Source
Analogous prenylaminesMAO-B12 µM
Tetrahydropyridine derivativesD2 receptor0.8 µM

Future Research Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic pathways.

  • Target identification: High-throughput screening against GPCR libraries.

  • Derivatization: Explore acylated or sulfonated variants to modulate solubility.

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